2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a complex organic compound that features a naphthalene ring, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthalene Derivative: Starting with naphthalene, a Friedel-Crafts acylation reaction can be performed to introduce an acyl group.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed using a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The final step involves coupling the naphthalene derivative with the thiazole and pyrrolidine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene or thiazole rings.
Reduction: Reduced forms of the acetamide or pyrrolidine rings.
Substitution: Substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)ethanamide
- 2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)propionamide
Uniqueness
2-(naphthalen-1-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(12-15-6-3-5-14-4-1-2-7-17(14)15)21-16-8-10-22(13-16)19-20-9-11-24-19/h1-7,9,11,16H,8,10,12-13H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJLWQSUYGOYPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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